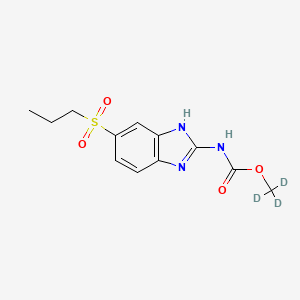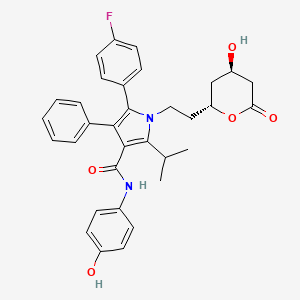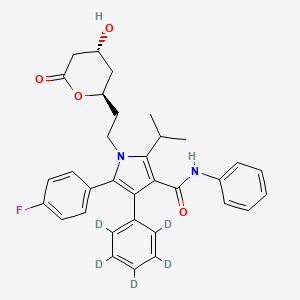
(±)-Fluoxetine-d5 Oxalate (phenyl-d5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” is a labelled analogue of (±)-Fluoxetine Oxalate . It is used as a research tool and is available from various chemical standards suppliers .
Molecular Structure Analysis
The molecular formula of “(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” is C19H15D5F3NO5 . The exact molecular structure would require more specific information or a detailed analysis which is not available in the search results.Chemical Reactions Analysis
The specific chemical reactions involving “(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” are not provided in the search results. As a labelled analogue of (±)-Fluoxetine Oxalate , it’s likely to participate in similar reactions.Aplicaciones Científicas De Investigación
Enzyme Inhibition :
- Fluoxetine enantiomers demonstrate time- and concentration-dependent inhibition of the enzyme CYP2C19, an important aspect for understanding drug interactions (Stresser et al., 2009).
Serotonin Uptake Inhibition :
- Fluoxetine, a selective serotonin uptake inhibitor, has been studied extensively for its role in treating depression and obsessive-compulsive disorders. It’s also investigated for potential use in other disorders (Wong et al., 1995).
GABAA Receptor Activity :
- Fluoxetine positively modulates GABAA receptors, contributing to its anticonvulsant activity. This action suggests a novel modulatory site on the GABAR (Robinson et al., 2003).
Optical Isomer Pharmacology :
- The optical isomers of fluoxetine have been studied for their stereospecific interactions with the serotonin-uptake carrier, demonstrating significant biochemical and pharmacological activities (Robertson et al., 1988).
Synthesis and Laboratory Applications :
- A synthesis method for fluoxetine's precursor, suitable for undergraduate laboratory exercises, has been described, highlighting its educational applications (Perrine et al., 1998).
Endothelial Dysfunction Study :
- Chronic fluoxetine treatment is linked to endothelial dysfunction and altered vascular responsiveness, involving oxidative stress and COX-derived prostanoids. This study aids in understanding fluoxetine’s cardiovascular impact (Simplicio et al., 2015).
Bioanalytical Methodology :
- A LC-MS-MS method has been developed for quantifying fluoxetine in human plasma, utilizing fluoxetine-D5 as an internal standard. This method is significant for pharmacokinetic studies and therapeutic drug monitoring (Hasnain et al., 2016).
Thermal Decomposition Study :
- The thermal behavior and decomposition mechanism of fluoxetine hydrochloride have been investigated using thermoanalytical techniques. This study is crucial for understanding the stability and storage conditions of fluoxetine (Pinto et al., 2017).
Distribution in Warm-Blooded Animals :
- Research on the distribution of fluoxetine in the body of warm-blooded animals provides insights into its absorption and metabolism in various organs (Illarionova et al., 2021).
Safety And Hazards
Propiedades
Número CAS |
1219804-82-6 |
|---|---|
Nombre del producto |
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) |
Fórmula molecular |
C19H15D5F3O5 |
Peso molecular |
404.40 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
114414-02-7 (unlabelled) 1173020-43-3 (hydrocholoride) |
Sinónimos |
N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Oxalate |
Etiqueta |
Fluoxetine Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



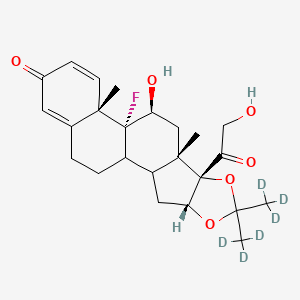
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
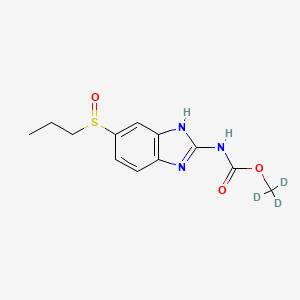
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
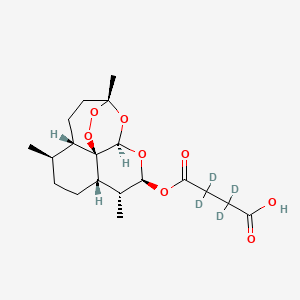
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)
